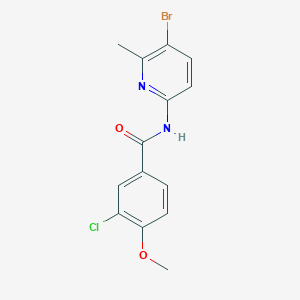

![molecular formula C19H16N2O3 B244887 N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244887.png)

N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide, commonly known as AMN082, is a selective and potent agonist of metabotropic glutamate receptor subtype 7 (mGluR7). It is a small molecule that has been extensively studied for its potential therapeutic applications in various neurological disorders.

Aplicaciones Científicas De Investigación

AMN082 has been extensively studied for its therapeutic potential in various neurological disorders, including depression, anxiety, addiction, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been found to reduce drug-seeking behavior in animal models of addiction. In addition, AMN082 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Mecanismo De Acción

AMN082 selectively activates N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide, which is a G protein-coupled receptor that regulates the release of neurotransmitters in the brain. Activation of N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide by AMN082 leads to the inhibition of neurotransmitter release, particularly glutamate, which is involved in various neurological disorders. This inhibition of glutamate release has been shown to have anxiolytic, antidepressant, and antipsychotic effects.

Biochemical and Physiological Effects:

AMN082 has been shown to have several biochemical and physiological effects. It has been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been shown to increase the expression of c-Fos, a protein that is involved in neuronal activity. In addition, AMN082 has been found to reduce the release of dopamine in the brain, which is involved in addiction and schizophrenia.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

AMN082 has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier and reach the brain. It is also highly selective for N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide, which reduces the risk of off-target effects. However, AMN082 has some limitations for lab experiments. It has a short half-life and requires frequent administration, which can be challenging in long-term experiments. It is also expensive and may not be readily available in some research settings.

Direcciones Futuras

AMN082 has several potential future directions for research. It could be further studied for its therapeutic potential in various neurological disorders, particularly depression, anxiety, addiction, and schizophrenia. It could also be studied for its potential to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, AMN082 could be used as a tool to study the role of N-[2-(aminocarbonyl)phenyl]-3-methoxy-2-naphthamide in various neurological processes, including neurotransmitter release, neuronal activity, and synaptic plasticity. Finally, AMN082 could be further modified to improve its pharmacokinetic properties, such as its half-life and bioavailability, which could enhance its therapeutic potential.

Métodos De Síntesis

AMN082 can be synthesized by reacting 2-naphthoyl chloride with 2-aminobenzoic acid in the presence of triethylamine and dimethylformamide. The resulting product is then treated with methanol and hydrochloric acid to obtain AMN082. The purity of the synthesized compound can be checked using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Propiedades

Fórmula molecular |

C19H16N2O3 |

|---|---|

Peso molecular |

320.3 g/mol |

Nombre IUPAC |

N-(2-carbamoylphenyl)-3-methoxynaphthalene-2-carboxamide |

InChI |

InChI=1S/C19H16N2O3/c1-24-17-11-13-7-3-2-6-12(13)10-15(17)19(23)21-16-9-5-4-8-14(16)18(20)22/h2-11H,1H3,(H2,20,22)(H,21,23) |

Clave InChI |

HBRXWKCIHYVBJY-UHFFFAOYSA-N |

SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C(=O)N |

SMILES canónico |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=CC=C3C(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244804.png)

![3,5-dichloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-methoxybenzamide](/img/structure/B244805.png)

![5-bromo-2-methoxy-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B244806.png)

![3-butoxy-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244808.png)

![N-[4-(isobutyrylamino)phenyl]-3-methoxybenzamide](/img/structure/B244809.png)

![N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B244815.png)

![N-[4-(isobutyrylamino)phenyl]-2-methylbenzamide](/img/structure/B244816.png)

![N-[4-(isobutyrylamino)phenyl]-2-naphthamide](/img/structure/B244817.png)

![4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244818.png)

![3,5-dimethoxy-N-{[4-(4-methylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B244820.png)

![N-{4-[(4-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B244825.png)

![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B244831.png)

![N-[(3,5-dichloro-4-hydroxyphenyl)carbamothioyl]-3-fluorobenzamide](/img/structure/B244832.png)